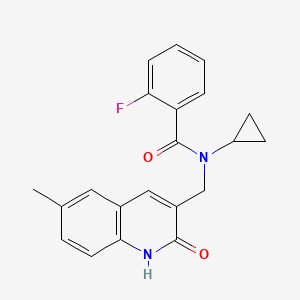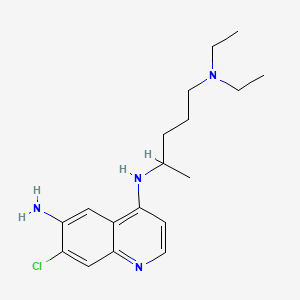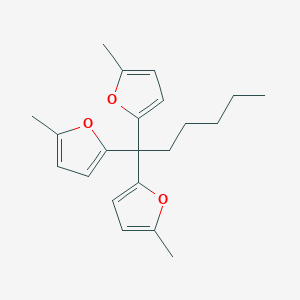
2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) is an organic compound characterized by its unique structure, which includes three 2-methylfuran groups attached to a central hexane-1,1,1-triyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of hexane-1,1,1-triyl chloride with 2-methylfuran in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of acylated furans.
Aplicaciones Científicas De Investigación
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) exerts its effects involves interactions with various molecular targets. The furan rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The central hexane-1,1,1-triyl core provides structural stability and flexibility, allowing the compound to adopt different conformations.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Another compound with a triazine core and multiple functional groups.
5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde): Similar structure with thiophene rings instead of furan rings.
Uniqueness
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) is unique due to its combination of furan rings and a hexane-1,1,1-triyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
87688-72-0 |
|---|---|
Fórmula molecular |
C21H26O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-[1,1-bis(5-methylfuran-2-yl)hexyl]-5-methylfuran |
InChI |
InChI=1S/C21H26O3/c1-5-6-7-14-21(18-11-8-15(2)22-18,19-12-9-16(3)23-19)20-13-10-17(4)24-20/h8-13H,5-7,14H2,1-4H3 |
Clave InChI |
MWHYXDARRBCTLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1=CC=C(O1)C)(C2=CC=C(O2)C)C3=CC=C(O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


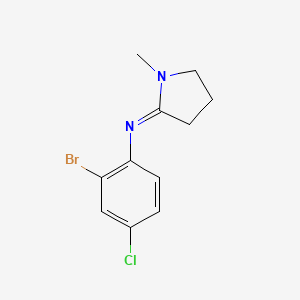
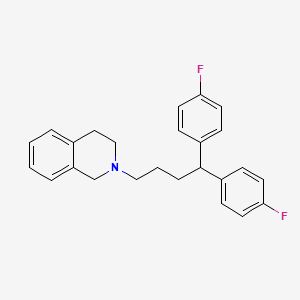
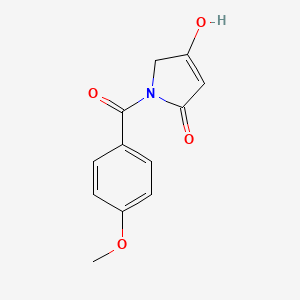
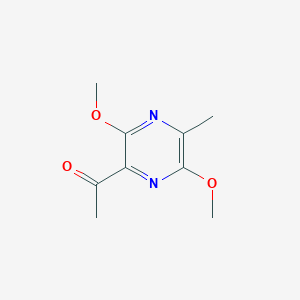
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)

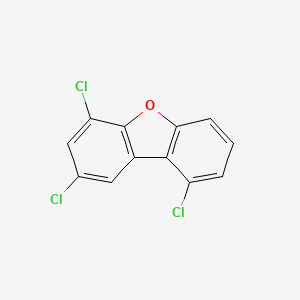
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)

